2-(6-Bromo-quinolin-4-yloxy)-ethanol
Description
2-(6-Bromo-quinolin-4-yloxy)-ethanol is a quinoline derivative characterized by a bromine atom at the 6-position of the quinoline core and an ethoxyethanol substituent at the 4-position. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and enzyme inhibition properties.
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(6-bromoquinolin-4-yl)oxyethanol |
InChI |
InChI=1S/C11H10BrNO2/c12-8-1-2-10-9(7-8)11(3-4-13-10)15-6-5-14/h1-4,7,14H,5-6H2 |
InChI Key |
RKUOSGCYTQWIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Substitution Patterns
- 6-Bromo-3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-phenylquinolin-2(1H)-one (): This compound features a bromine at the 6-position, similar to the target molecule. However, it includes a propenoyl group at the 3-position and a phenyl group at the 4-position. The ketone at the 2-position enhances electron-withdrawing effects, contrasting with the ethoxyethanol group in the target compound.
- 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone (): Chlorine and methyl substituents replace bromine here. The 4-position is occupied by a phenyl group, and the 2-position has a methoxy-linked quinoline moiety. The planar quinoline rings (max. deviation: 0.070 Å) suggest rigidity compared to the ethoxyethanol chain in the target compound .
- (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol (): Contains bromine at the 6-position and a methoxy group at the 2-position. The 3-position substituent is a fluorophenyl methanol group, introducing stereochemical complexity absent in the target compound .
Table 1: Substituent Comparison
Conformational Flexibility and Planarity
- The ethoxyethanol chain in the target compound introduces torsional flexibility, whereas rigid substituents like phenyl or fused quinoline rings (e.g., ) limit conformational freedom.
- Planarity in quinoline rings (e.g., : dihedral angle 4.05° between rings) enhances π-π stacking, whereas bulky or flexible groups (e.g., ethoxyethanol) may reduce such interactions .
Comparison with Analogues
- : Uses Ag₂SO₄ in DMSO to form methoxy linkages between quinoline cores. Yield and purity depend on stoichiometry and catalyst efficiency .
- : Synthesizes hydrazone derivatives via condensation reactions between hydrazines and ketones. Contrasts with etherification steps required for the target compound .
Solubility and Lipophilicity
- The ethoxyethanol group enhances water solubility compared to hydrophobic substituents like phenyl () or methyl ().
- LogP values (e.g., : LogP = 5.506) suggest higher lipophilicity for halogen-rich compounds compared to the target molecule .
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